![molecular formula C11H13NO5 B042028 Ethyl 2-(4-nitrophenoxy)propanoate CAS No. 28059-69-0](/img/structure/B42028.png)
Ethyl 2-(4-nitrophenoxy)propanoate
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Overview
Description
Ethyl 2-(4-nitrophenoxy)propanoate, also known as ENPP, is a chemical compound that is widely used in scientific research. It is a nitrophenyl ester that has been used as a substrate for the study of enzyme kinetics and as a reagent in organic synthesis. ENPP is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone.
Mechanism Of Action
Ethyl 2-(4-nitrophenoxy)propanoate acts as a substrate for enzymes that catalyze the hydrolysis of esters. The hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate by enzymes results in the release of 4-nitrophenol, which can be measured spectrophotometrically. The rate of hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate can be used to determine the activity of enzymes that catalyze the hydrolysis of esters.
Biochemical and Physiological Effects:
Ethyl 2-(4-nitrophenoxy)propanoate does not have any known biochemical or physiological effects. It is a non-toxic compound that is considered safe for use in scientific research.
Advantages And Limitations For Lab Experiments
Ethyl 2-(4-nitrophenoxy)propanoate has several advantages for use in scientific research. It is a stable compound that is easy to handle and store. It is also a relatively inexpensive substrate that can be used in large quantities. However, Ethyl 2-(4-nitrophenoxy)propanoate has some limitations. It is a synthetic compound that may not accurately reflect the properties of natural substrates. Additionally, the hydrolysis of Ethyl 2-(4-nitrophenoxy)propanoate may not accurately reflect the activity of enzymes in vivo.
Future Directions
There are several future directions for research involving Ethyl 2-(4-nitrophenoxy)propanoate. One area of research is the development of new methods for the synthesis of Ethyl 2-(4-nitrophenoxy)propanoate and related compounds. Another area of research is the use of Ethyl 2-(4-nitrophenoxy)propanoate in the study of enzyme kinetics in vivo. Additionally, Ethyl 2-(4-nitrophenoxy)propanoate may be used as a substrate for the development of new enzyme inhibitors and activators.
Scientific Research Applications
Ethyl 2-(4-nitrophenoxy)propanoate has been widely used in scientific research as a substrate for the study of enzyme kinetics. It has been used to study the activity of various enzymes such as esterases, lipases, and proteases. Ethyl 2-(4-nitrophenoxy)propanoate is also used as a reagent in organic synthesis, particularly in the synthesis of esters and amides.
properties
CAS RN |
28059-69-0 |
---|---|
Product Name |
Ethyl 2-(4-nitrophenoxy)propanoate |
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 2-(4-nitrophenoxy)propanoate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-6-4-9(5-7-10)12(14)15/h4-8H,3H2,1-2H3 |
InChI Key |
MFBLAYNELIBQML-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
synonyms |
Ethyl 2-(4-nitrophenoxy)propionate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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